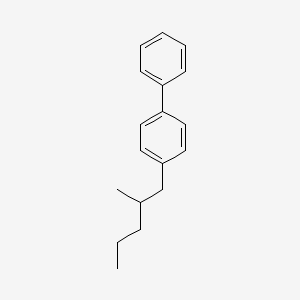

4-(2-Methylpentyl)-1,1'-biphenyl

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Chemistry

The fundamental structure of biphenyl, characterized by a twisted conformation between the two phenyl rings, gives rise to axial chirality, a key feature in the design of specialized molecules. rsc.org This non-planar arrangement is a delicate balance between the steric hindrance of the ortho-hydrogens and the electronic interactions of the π-orbitals. rsc.org This structural nuance has been masterfully exploited in various fields, from the development of chiral catalysts and advanced nanomaterials to its role as a foundational element in natural products and medicinal compounds. rsc.org The biphenyl unit's rigidity and well-defined geometry make it an ideal building block for creating complex molecular architectures with tailored properties.

Significance of Alkyl-Substituted Biphenyls in Targeted Applications

The strategic placement of alkyl groups onto the biphenyl core significantly influences its physical and chemical properties, enabling its use in highly specific applications. A prime example is the field of liquid crystals. The introduction of alkyl chains, such as in the renowned 4-alkyl-4'-cyanobiphenyls, was a pivotal moment in the development of liquid crystal displays (LCDs). tandfonline.comwikipedia.org These alkyl substituents modulate the mesomorphic properties, including the temperature range of the liquid crystalline phases, by affecting molecular packing and intermolecular interactions. capes.gov.brmdpi.comnih.gov The length and branching of the alkyl chain can alter properties like melting point, birefringence, and dielectric anisotropy, making alkyl-substituted biphenyls crucial components in the formulation of liquid crystal mixtures for various electro-optic devices. tandfonline.com Beyond liquid crystals, alkylbiphenyls are integral to the synthesis of pharmaceuticals and agrochemicals, where the alkyl groups can influence the molecule's lipophilicity and binding affinity to biological targets. researchgate.net

Scope and Research Imperatives for 4-(2-Methylpentyl)-1,1'-biphenyl

Within the diverse family of alkyl-substituted biphenyls, this compound presents a unique set of characteristics owing to its specific branched alkyl chain. The "2-methylpentyl" group introduces a chiral center, which can have significant implications for its application in stereoselective synthesis or as a chiral dopant in liquid crystal mixtures. The branched nature of the alkyl group can also disrupt the regular packing observed with linear alkyl chains, potentially leading to lower melting points and influencing the formation of specific mesophases. mdpi.com

The primary research interest in compounds like this compound lies in their potential as components of advanced materials. The combination of the rigid biphenyl core and the flexible, chiral alkyl chain makes it a candidate for the development of novel liquid crystalline materials with specific optical and electro-optical properties. mdpi.com Research imperatives include the exploration of its synthesis, purification, and detailed characterization of its physical properties. Understanding the relationship between its molecular structure and its macroscopic behavior is crucial for its potential integration into new technologies.

While specific research data on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied alkyl-substituted biphenyls provides a strong basis for predicting its properties and potential applications. For instance, related compounds are key intermediates in the synthesis of pharmaceuticals, such as antihypertensive drugs. asianpubs.org The synthesis of such compounds often involves cross-coupling reactions, for example, using a Grignard reagent with a transition-metal catalyst. prepchem.com

To illustrate the general properties of related compounds, the table below presents data for 4-Cyano-4'-pentylbiphenyl (5CB), a well-characterized liquid crystal.

| Property | Value |

| Chemical Formula | C18H19N |

| Molar Mass | 249.357 g·mol−1 |

| Appearance | Colorless (isotropic) or cloudy white (nematic) |

| Melting Point | 22.5 °C |

| Nematic to Isotropic Transition | 35.0 °C |

| Table 1: Physical Properties of 4-Cyano-4'-pentylbiphenyl (5CB). wikipedia.org |

Further investigation into the precise synthesis and physical characteristics of this compound is warranted to fully elucidate its potential in advanced materials and as a building block in organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59662-33-8 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-(2-methylpentyl)-4-phenylbenzene |

InChI |

InChI=1S/C18H22/c1-3-7-15(2)14-16-10-12-18(13-11-16)17-8-5-4-6-9-17/h4-6,8-13,15H,3,7,14H2,1-2H3 |

InChI Key |

CKXRUUAMHQGCEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methylpentyl 1,1 Biphenyl

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, are fundamental for identifying the functional groups present in a molecule. They operate on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

An IR spectrum of 4-(2-Methylpentyl)-1,1'-biphenyl would provide a unique fingerprint, revealing characteristic absorption bands corresponding to its constituent parts: the substituted biphenyl (B1667301) system and the alkyl chain.

Expected IR Absorption Bands for this compound:

Aromatic C-H Stretching: Sharp peaks would be expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the two phenyl rings.

Aliphatic C-H Stretching: Strong, sharp absorptions would appear in the 2960-2850 cm⁻¹ range, corresponding to the C-H bonds of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the 2-methylpentyl substituent. nist.govnist.gov

Aromatic C=C Stretching: A series of peaks in the 1600-1450 cm⁻¹ region would indicate the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-H Bending: Bending vibrations for the alkyl chain would be observed around 1465 cm⁻¹ (methylene) and 1375 cm⁻¹ (methyl).

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range provide information about the substitution pattern of the benzene (B151609) rings. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 840-810 cm⁻¹.

FTIR spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, greater sensitivity, and faster data acquisition. nih.govupi.edu The expected spectral information for this compound would be the same as for conventional IR but with enhanced clarity, allowing for more precise identification of closely spaced peaks.

Table 1: Predicted FTIR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Biphenyl Rings) |

| 2960-2850 | C-H Stretch | Aliphatic (2-Methylpentyl Chain) |

| 1600-1450 | C=C Stretch | Aromatic Ring Skeleton |

| ~1465 | C-H Bend | Aliphatic (Methylene -CH₂-) |

| ~1375 | C-H Bend | Aliphatic (Methyl -CH₃) |

| 840-810 | C-H Bend | Aromatic (Para-disubstitution) |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern.

While no specific X-ray diffraction data has been published for this compound, this technique would provide definitive structural information if a suitable single crystal could be obtained.

SC-XRD analysis is the gold standard for molecular structure determination. researchgate.net By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to map the electron density and thus determine the exact position of each atom.

For this compound, an SC-XRD study would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. A key parameter would be the dihedral angle between the two phenyl rings, which is influenced by steric hindrance and crystal packing forces.

Crystal Packing: How individual molecules arrange themselves in the solid state, including intermolecular interactions like van der Waals forces or potential C-H···π interactions.

Crystallographic Data: The specific crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

Table 2: Structural Parameters Obtainable from SC-XRD for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Triclinic, Monoclinic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-H). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C). |

| Dihedral Angle | The twist angle between the two phenyl rings of the biphenyl core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing conjugated π-systems, such as the biphenyl core of the target molecule.

No experimental UV-Vis spectrum for this compound is currently available. However, the spectrum would be expected to be dominated by the biphenyl chromophore. The primary electronic transitions would be π → π* transitions associated with the conjugated system. Unsubstituted biphenyl in solution typically shows a strong absorption band (λ_max) around 250 nm. The presence of the 2-methylpentyl group, an alkyl substituent, is not expected to significantly alter the position of this main absorption band, though minor shifts (bathochromic or hypsochromic) and changes in molar absorptivity (hyperchromic or hypochromic effects) could occur due to solvent interactions and subtle electronic effects.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bio-rad.com For a compound like this compound, which is non-polar, both analytical and preparative chromatography would be essential for its purification and purity assessment. rssl.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Reversed-Phase HPLC: This would likely be the most effective method for purity analysis. A C18 or biphenyl stationary phase column would be suitable. researchgate.net The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to its low polarity, the compound would elute at a high concentration of the organic solvent.

Normal-Phase HPLC: This technique, using a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) with a small amount of a more polar solvent), could also be used for separation, particularly on a preparative scale.

Column Chromatography: For large-scale purification after synthesis, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) would be a standard and effective method. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexane |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, in particular, is frequently employed for the analysis of non-polar compounds such as this compound.

In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). For the analysis of biphenyl derivatives, C18 and biphenyl stationary phases are common choices. chromatographyonline.comrestek.com Biphenyl columns, in particular, offer enhanced retention and unique selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.comrestek.comrestek.com This can be especially advantageous for separating isomers or closely related compounds that may co-elute on traditional C18 columns. restek.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. chromatographyonline.comscielo.br The composition of the mobile phase can be adjusted to optimize the separation, with a higher proportion of the organic solvent generally leading to shorter retention times. For instance, in the analysis of similar biphenyl compounds, an isocratic mobile phase of water and acetonitrile in a 30:70 (v/v) ratio has been utilized. scielo.br The flow rate is another critical parameter, often set around 1.0 mL/min for standard analytical columns. scielo.br Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, typically at a wavelength of 254 nm where biphenyl systems exhibit strong absorbance. chromatographyonline.comscielo.br

For enhanced sensitivity and specificity, especially in complex matrices or for trace-level analysis, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation.

Table 1: Illustrative HPLC Parameters for Biphenyl Compound Analysis

| Parameter | Value/Description |

| Column | Biphenyl or C18 stationary phase chromatographyonline.comrestek.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic chromatographyonline.comscielo.br |

| Flow Rate | Typically 0.5 - 1.0 mL/min chromatographyonline.comscielo.br |

| Detection | UV at 254 nm or Mass Spectrometry (MS) chromatographyonline.comscielo.brnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) obrnutafaza.hr |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov It combines the high-resolution separation capabilities of gas chromatography with the powerful detection and identification ability of mass spectrometry. nih.gov

In a typical GC-MS analysis of a biphenyl derivative, the sample is first vaporized in a heated injector. The gaseous analytes are then carried by an inert carrier gas, such as helium, through a capillary column. scielo.br The column is coated with a stationary phase, often a non-polar material like poly(5%-phenyl methyl)siloxane, which separates compounds based on their boiling points and interactions with the phase. nih.gov A temperature program is usually employed, where the column temperature is gradually increased to facilitate the elution of compounds with different volatilities. scielo.br For example, a program might start at 60°C and ramp up to 250°C. scielo.br

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecules. nih.gov This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a biphenyl compound will show a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. For 4-methyl-1,1'-biphenyl (a structurally related compound), the molecular ion is observed at a mass-to-charge ratio (m/z) of 168. nist.gov The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of biphenyl itself shows prominent peaks at m/z 154 (the molecular ion), 153, 152, and other smaller fragments. chemicalbook.com The presence of the 2-methylpentyl group in this compound would lead to a different molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the alkyl chain.

The identity of a compound can be confirmed by comparing its measured mass spectrum to a library of known spectra, such as the NIST Mass Spectral Library. nist.gov

Table 2: Typical GC-MS Parameters for Biphenyl Compound Analysis

| Parameter | Value/Description |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5) scielo.br |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) scielo.br |

| Injection Mode | Splitless scielo.br |

| Inlet Temperature | 250 °C scielo.br |

| Oven Program | Temperature ramp (e.g., 60 °C to 250 °C) scielo.br |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Detector | Mass Spectrometer |

No Publicly Available Computational and Theoretical Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there are no publicly available computational and theoretical investigations specifically focused on the chemical compound this compound.

Searches were conducted to find information pertaining to quantum chemical calculations, such as Density Functional Theory (DFT) studies on its molecular conformation and electronic structure, as well as ab initio calculations regarding its molecular stability and isomeric forms. Furthermore, inquiries into molecular modeling and simulation, including conformational analysis, energy landscapes, intermolecular interactions, and crystal packing studies, yielded no specific results for this compound. Efforts to locate predicted spectroscopic signatures for this compound were also unsuccessful.

While general computational methodologies for biphenyl and its derivatives are well-documented in scientific literature, the application of these methods to the specific molecule of this compound has not been reported in accessible research databases or publications. Therefore, the detailed, scientifically accurate content required to populate the requested article outline is not available at this time.

Computational and Theoretical Investigations of 4 2 Methylpentyl 1,1 Biphenyl

Structure-Property Relationships Derived from Computational Data

In the absence of direct computational data for 4-(2-Methylpentyl)-1,1'-biphenyl, it is not possible to provide a detailed analysis of its specific structure-property relationships based on theoretical calculations. Research on analogous compounds, such as other 4-alkyl-1,1'-biphenyls, has established that the nature of the alkyl substituent can significantly influence the physical properties of the molecule, including its melting point, boiling point, and liquid crystalline behavior. lookchem.comnih.gov The length, branching, and chirality of the alkyl chain are known to affect intermolecular interactions, which in turn dictate the macroscopic properties of the material. nih.gov

Without specific computational studies on this compound, any discussion on its structure-property relationships would be purely speculative and based on generalizations from related compounds, which falls outside the scope of this article. The generation of detailed, informative, and scientifically accurate content, including data tables, is contingent on the availability of dedicated research on this specific molecule.

Reaction Mechanisms and Chemical Transformations Involving 4 2 Methylpentyl 1,1 Biphenyl

Fundamental Organic Reaction Mechanisms Relevant to Biphenyls

The biphenyl (B1667301) system, consisting of two conjugated benzene (B151609) rings, and its alkyl substituents are susceptible to several classes of organic reactions. youtube.com

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry and is highly relevant to 4-(2-Methylpentyl)-1,1'-biphenyl. pearson.compearson.com Biphenyl itself is more reactive towards electrophiles than benzene because one phenyl group can act as an electron donor, enhancing the reactivity of the other ring. nih.govquora.com The existing phenyl substituent is considered an activating group and directs incoming electrophiles to the ortho and para positions. pearson.com

In the case of this compound, the molecule already possesses two substituents on the biphenyl core: the 2-methylpentyl group at the 4-position and the second phenyl ring at the 1-position. The 2-methylpentyl group is an electron-donating alkyl group, which further activates the ring to which it is attached towards EAS. The directing effects of both the alkyl group and the other phenyl ring will influence the position of any subsequent substitution.

A primary example of this is the Friedel-Crafts alkylation, a vital reaction for synthesizing alkyl-substituted aromatic compounds. nih.gov This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmt.com The Lewis acid facilitates the formation of a carbocation or a related electrophilic species from the alkyl halide, which then attacks the electron-rich aromatic ring. mt.commasterorganicchemistry.com

The general mechanism for a Friedel-Crafts alkylation proceeds in the following steps:

Formation of an electrophile (a carbocation or a complex).

Attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).

Deprotonation of the intermediate to restore aromaticity. mt.com

It is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.com

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. byjus.comlibretexts.org These reactions, particularly the E1 (unimolecular) and E2 (bimolecular) mechanisms, are most relevant to the synthesis of the alkyl portion of this compound or in potential side reactions. ksu.edu.samasterorganicchemistry.com

The E2 mechanism is a one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a π-bond. msu.edu This reaction is bimolecular, with its rate dependent on the concentrations of both the substrate and the base. It exhibits a strong preference for an anti-periplanar arrangement of the proton and the leaving group. ksu.edu.sa

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. byjus.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. ksu.edu.sa Because it involves a carbocation intermediate, the E1 reaction is prone to rearrangements to form more stable carbocations and typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. ksu.edu.sa

These elimination pathways are crucial considerations when synthesizing the 2-methylpentyl side chain or when using alkyl halides in reactions where elimination can compete with substitution.

Addition reactions involve the combination of two or more molecules to form a larger one, typically by breaking a π-bond. While the aromatic rings of the biphenyl core are generally resistant to addition reactions due to the stability conferred by aromaticity, these reactions are pertinent to the synthesis of the biphenyl structure from unsaturated precursors. For instance, the synthesis could involve precursors with carbon-carbon double or triple bonds, which would readily undergo addition reactions.

Common addition reactions to alkenes include hydrogenation, halogenation, hydrohalogenation, and hydration. pearson.compearson.com For example, an unsaturated linker in a precursor molecule could be hydrogenated to form the saturated alkyl group found in the final product. The mechanism of these additions often involves electrophilic attack on the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Mechanistic Studies of Synthetic Pathways

The synthesis of asymmetrically substituted biphenyls like this compound heavily relies on modern cross-coupling methodologies.

Transition metal-catalyzed cross-coupling reactions are the most common methods for constructing the C-C bond between the two phenyl rings of a biphenyl derivative. researchgate.net Key examples include the Suzuki-Miyaura, Kumada, and Negishi couplings. These reactions follow a general catalytic cycle involving a palladium or nickel catalyst. youtube.com

The Kumada coupling , for instance, involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. youtube.commit.edu The catalytic cycle generally proceeds through three fundamental steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of an aryl halide, forming an organometallic complex and increasing the oxidation state of the metal (e.g., to +2). youtube.com

Transmetalation : The alkyl or aryl group from the organometallic reagent (e.g., Grignard reagent) is transferred to the metal center of the catalyst, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the complex, forming the final product and regenerating the low-valent catalyst, which can then re-enter the cycle. youtube.com

The Suzuki-Miyaura coupling follows a similar cycle but utilizes an organoboron species (like a boronic acid or ester) in the presence of a base for the transmetalation step. researchgate.netnih.gov These methods are powerful for creating the 1,1'-biphenyl core of the target molecule.

Derivatization Reactions of this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of functionalized analogs. The reactivity of this molecule is primarily centered on the biphenyl core and the attached 2-methylpentyl group. Derivatization reactions can be broadly categorized into two main types: electrophilic aromatic substitution on the biphenyl rings and reactions involving the alkyl side chain.

The biphenyl system, being an aromatic structure, is susceptible to electrophilic attack. The 2-methylpentyl group, as an alkyl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring to which it is attached. Due to steric hindrance from the bulky 2-methylpentyl group, substitution at the ortho positions (positions 3 and 5) is less favored than at the para position (which is already substituted). Therefore, electrophilic substitution will predominantly occur on the unsubstituted phenyl ring at its ortho and para positions (positions 2', 3', 4', 5', and 6'). The para position of the unsubstituted ring (position 4') is generally the most favored site for substitution due to electronic and steric factors.

The alkyl side chain, specifically the benzylic hydrogen at the carbon atom adjacent to the biphenyl ring, is a potential site for radical reactions. This position is activated by the adjacent aromatic system, which can stabilize a radical intermediate through resonance.

The following subsections detail the principal derivatization reactions that can be applied to this compound, based on established chemical principles and reactions of analogous 4-alkylbiphenyl compounds.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. For this compound, these reactions introduce a functional group onto one of the phenyl rings.

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the biphenyl core. This is typically achieved by reacting this compound with a halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction with bromine, for example, is expected to yield primarily monobrominated products on the unsubstituted ring, with a preference for the 4'-position.

Table 1: Potential Halogenation Reactions of this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, FeCl₃ | 4'-Bromo-4-(2-methylpentyl)-1,1'-biphenyl |

| Chlorination | Cl₂, AlCl₃ | 4'-Chloro-4-(2-methylpentyl)-1,1'-biphenyl |

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The nitration of this compound is predicted to occur predominantly at the 4'-position of the unsubstituted ring.

Table 2: Potential Nitration Reaction of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4'-Nitro-4-(2-methylpentyl)-1,1'-biphenyl |

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). This reaction is reversible and the position of sulfonation can be influenced by reaction conditions. For this compound, sulfonation is expected to yield the 4'-sulfonic acid derivative as the major product under kinetic control.

Table 3: Potential Sulfonation Reaction of this compound

| Reaction | Reagents | Major Product(s) |

| Sulfonation | SO₃, H₂SO₄ | 4'-(2-Methylpentyl)-[1,1'-biphenyl]-4-sulfonic acid |

Friedel-Crafts acylation is a method to introduce an acyl group (R-C=O) to an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride. This reaction is important for the synthesis of ketones. Acylation of this compound would likely result in the formation of an acetyl derivative at the 4'-position when using acetyl chloride.

Table 4: Potential Friedel-Crafts Acylation of this compound

| Reaction | Reagents | Major Product(s) |

| Acetylation | CH₃COCl, AlCl₃ | 1-(4'-(2-Methylpentyl)-[1,1'-biphenyl]-4-yl)ethan-1-one |

Reactions on the Alkyl Side Chain

The 2-methylpentyl side chain can also be a site for derivatization, particularly at the benzylic position.

The benzylic hydrogen on the carbon atom directly attached to the biphenyl ring is susceptible to substitution via a free-radical mechanism. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light or heat. This method allows for the selective bromination of the alkyl chain without affecting the aromatic rings.

Table 5: Potential Free Radical Bromination of this compound

| Reaction | Reagents | Major Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-(1-Bromo-2-methylpentyl)-1,1'-biphenyl |

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain. Under vigorous conditions, the entire alkyl group can be cleaved to a carboxylic acid group, provided there is at least one benzylic hydrogen. This would lead to the formation of 4'-biphenylcarboxylic acid.

Table 6: Potential Oxidation of the Alkyl Side Chain of this compound

| Reaction | Reagents | Major Product(s) |

| Oxidation | KMnO₄, heat | 4'-Biphenylcarboxylic acid |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The creation of 4-(2-Methylpentyl)-1,1'-biphenyl, particularly in an enantiomerically pure form, is foundational to its application. Current research into the synthesis of chiral biphenyls focuses on catalytic asymmetric reactions. nih.gov Future efforts will likely concentrate on developing novel synthetic pathways that improve both efficiency and selectivity.

Key research objectives include:

Catalyst Development: Designing new palladium-based or other transition-metal catalysts for cross-coupling reactions (e.g., Suzuki or Kumada coupling) that can achieve high yields and exceptional enantioselectivity for the specific chiral structure of the 2-methylpentyl group.

Process Optimization: Moving towards more sustainable and scalable synthetic methods, such as continuous flow reactions, to ensure consistent product quality and reduce waste.

Stereospecific Synthesis: Developing routes that allow for the selective synthesis of either the (R) or (S) enantiomer, which is crucial for investigating stereoisomeric effects on material properties.

Advanced Spectroscopic and Analytical Methodologies for Complex Systems

A thorough understanding of the structure-property relationships of this compound requires sophisticated analytical techniques. As this molecule is incorporated into complex material systems, such as liquid crystal mixtures or polymer matrices, advanced methodologies will be essential for characterization.

Future research will likely employ:

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) will be vital for analyzing the conformational flexibility and chiral properties of the molecule, both in solution and in solid-state assemblies. researchgate.net

Polarized Spectroscopy: Angle-dependent polarized Raman spectroscopy can offer insights into the molecular alignment and crystallinity of materials derived from this compound. researchgate.net

Multi-dimensional NMR: Advanced Nuclear Magnetic Resonance techniques will be necessary to elucidate the precise three-dimensional structure and intermolecular interactions within complex mixtures.

Integration of Computational Chemistry in Predictive Material Design

Computational chemistry is transforming materials science from a discovery-based process to a design-oriented one. mit.edumpie.de By simulating molecular behavior, researchers can predict the properties of materials before they are ever synthesized, saving significant time and resources.

For this compound, computational approaches can:

Predict Mesophase Behavior: Use molecular dynamics simulations to predict how the molecule will self-assemble and what types of liquid crystal phases (mesophases) it is likely to form at different temperatures.

Model Structure-Property Relationships: Employ Density Functional Theory (DFT) to calculate electronic properties and understand how modifications to the molecular structure would impact its performance in applications like organic electronics. researchgate.net

High-Throughput Screening: Integrate machine learning algorithms with computational models to rapidly screen virtual libraries of related biphenyl (B1667301) compounds, identifying new candidates with superior properties for specific applications. mit.edu

Exploration of New Applications in Specialized Materials

The primary application area for chiral biphenyls is in the formulation of liquid crystal displays (LCDs). The chirality of this compound makes it an excellent candidate as a chiral dopant to induce ferroelectric and antiferroelectric liquid crystal phases, which are essential for fast-switching display technologies. mdpi.com

Emerging areas for exploration include:

High-Performance Polymers: Its rigid biphenyl core and alkyl chain suggest it could be used as a monomer or co-monomer to synthesize advanced polymers with enhanced thermal stability and specific mechanical properties.

Chiral Sensors: The chiral nature of the molecule could be exploited in the development of sensors capable of distinguishing between the enantiomers of other chemical compounds.

Organic Electronics: Biphenyl derivatives are often studied for their charge-transport properties. Future research could investigate the potential of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Investigation of Stereoisomeric Effects in Material Performance

The chirality of this compound stems from the stereocenter in the 2-methylpentyl group. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-4-(2-Methylpentyl)-1,1'-biphenyl and (S)-4-(2-Methylpentyl)-1,1'-biphenyl. Furthermore, significant steric hindrance around the biphenyl single bond could lead to atropisomerism, creating another layer of chirality. researchgate.net

A critical avenue of future research is to understand how these different stereoisomers affect bulk material properties. Based on studies of similar compounds, it is expected that:

The choice of the (R) or (S) enantiomer will determine the handedness of the helical superstructure in chiral liquid crystal phases. mdpi.com

The enantiomeric purity will directly influence key properties such as spontaneous polarization and the helical pitch length in ferroelectric and antiferroelectric liquid crystals. mdpi.com

Using a racemic mixture (an equal mix of both enantiomers) versus a pure enantiomer will result in vastly different phase behaviors and physical properties. mdpi.com

Separating the racemic mixture into its pure enantiomers, likely via chiral chromatography, and then characterizing the properties of each, as well as their mixtures, will be a key step in designing materials with precisely tailored performance characteristics. mdpi.com

Interactive Data Table: Future Research Focus for this compound

| Research Area | Key Objective | Methodologies/Approaches |

|---|---|---|

| Novel Synthetic Routes | Enhance yield, efficiency, and enantioselectivity. | Asymmetric catalysis, flow chemistry, new catalyst design. |

| Advanced Spectroscopy | Characterize structure and interactions in complex systems. | Electronic Circular Dichroism (ECD), Polarized Raman, 2D NMR. |

| Predictive Material Design | Model properties to guide experimental synthesis. | Density Functional Theory (DFT), Molecular Dynamics, Machine Learning. |

| New Applications | Explore uses beyond current liquid crystal technologies. | Polymer synthesis, chiral sensor development, organic electronics. |

| Stereoisomeric Effects | Understand how chirality dictates material performance. | Chiral separation, property measurement of pure enantiomers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.